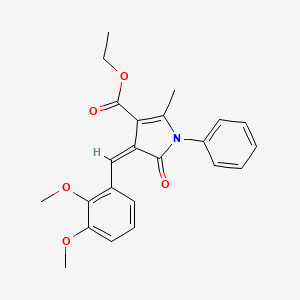![molecular formula C20H24N2O3 B11537355 4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11537355.png)
4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxy-3-methylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide is a chemical compound with the molecular formula CHO. It falls within the class of hydrazides.
Structure: The compound consists of a butanehydrazide backbone with two aromatic substituentsa 4-methoxy-3-methylphenyl group and a 3-methoxyphenylmethylidene group.
Properties: Further characterization includes its melting point, solubility, and other physical properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between a 4-methoxy-3-methylbenzaldehyde and a hydrazine derivative.
Reaction Conditions: The reaction typically occurs under reflux in an appropriate solvent (e.g., ethanol or methanol) with a suitable acid catalyst.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biological studies.
Industry: Limited industrial applications, but it may find use in specialty chemicals or materials.
Mechanism of Action
Targets and Pathways: The compound likely interacts with specific cellular targets (e.g., enzymes, receptors) or modulates signaling pathways.
Detailed Mechanism: Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: Some related compounds include :
Remember that this compound’s research landscape is continually evolving, and further studies may reveal additional applications and mechanisms
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C20H24N2O3/c1-15-12-16(10-11-19(15)25-3)6-5-9-20(23)22-21-14-17-7-4-8-18(13-17)24-2/h4,7-8,10-14H,5-6,9H2,1-3H3,(H,22,23)/b21-14+ |
InChI Key |
OQUWJIAIXPMDQP-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC(=CC=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11537277.png)
![5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11537286.png)
![2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11537296.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11537304.png)
![(2Z,5Z)-5-(4-chloro-3-nitrobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11537309.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B11537317.png)
![ethyl 6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11537323.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide](/img/structure/B11537331.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B11537333.png)
![4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11537334.png)
![4-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11537336.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11537339.png)
![N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline](/img/structure/B11537347.png)
